molecular formula C16H24N2O3S B2652659 1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea CAS No. 2310016-68-1

1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea

Cat. No.: B2652659
CAS No.: 2310016-68-1
M. Wt: 324.44
InChI Key: RZRVKZGYOJMNJK-UHFFFAOYSA-N
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Description

1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thian ring, a hydroxyethoxy group, and a urea moiety.

Scientific Research Applications

1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-hydroxyethoxy)thian-4-ylmethyl chloride with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities. Advanced purification methods, including crystallization and distillation, are employed to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thian ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The thian ring and urea moiety contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propanone: This compound shares the hydroxyethoxy group but differs in the core structure.

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having the hydroxyethoxy group but with a different functional group arrangement.

Uniqueness

1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methylphenyl)urea is unique due to its combination of a thian ring, hydroxyethoxy group, and urea moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-13-4-2-3-5-14(13)18-15(20)17-12-16(21-9-8-19)6-10-22-11-7-16/h2-5,19H,6-12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRVKZGYOJMNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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